molecular formula C10H8ClN3O B8766535 4-((6-Chloropyrimidin-4-yl)oxy)aniline CAS No. 105130-28-7

4-((6-Chloropyrimidin-4-yl)oxy)aniline

Cat. No.: B8766535
CAS No.: 105130-28-7
M. Wt: 221.64 g/mol
InChI Key: VFBLMSPJYJOLGY-UHFFFAOYSA-N
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Description

4-((6-Chloropyrimidin-4-yl)oxy)aniline (CAS 105130-28-7) is a high-purity chemical intermediate serving as a critical scaffold in medicinal chemistry and anticancer drug discovery. This compound features a chloropyrimidine core linked to an aniline group, making it a versatile building block for constructing more complex molecules through nucleophilic aromatic substitution . Its primary research value lies in the development of novel 2-substituted aniline pyrimidine derivatives designed as potent dual inhibitors of Mer and c-Met kinases . These kinases are receptor tyrosine enzymes that are commonly overexpressed in various human tumors, such as non-small cell lung cancer (NSCLC), acute lymphoblastic leukemia, and hepatocellular carcinoma, and play key roles in cell proliferation, survival, migration, and invasion . In particular, derivatives synthesized from this core structure have demonstrated robust inhibitory activity against both Mer and c-Met, with one leading compound exhibiting IC50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively . These inhibitors have also shown significant antiproliferative effects against HepG2 (liver), MDA-MB-231 (breast), and HCT116 (colon) cancer cell lines, and can induce apoptosis and hinder cancer cell migration in assays . The chloropyrimidine moiety is a key reactive site, allowing researchers to introduce diverse structural modifications and optimize drug-like properties . This makes this compound an invaluable reagent for researchers engaged in synthesizing and optimizing next-generation targeted therapies for oncology research. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

105130-28-7

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

4-(6-chloropyrimidin-4-yl)oxyaniline

InChI

InChI=1S/C10H8ClN3O/c11-9-5-10(14-6-13-9)15-8-3-1-7(12)2-4-8/h1-6H,12H2

InChI Key

VFBLMSPJYJOLGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=NC=N2)Cl

Origin of Product

United States

Scientific Research Applications

The compound 4-((6-Chloropyrimidin-4-yl)oxy)aniline is a significant molecule in various scientific fields, particularly in medicinal chemistry and biological research. This article provides a detailed overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications, particularly in the development of anticancer agents. Research indicates that pyrimidine derivatives can selectively inhibit cancer cell proliferation by targeting specific biochemical pathways.

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxic effects. The compound was shown to induce apoptosis in human cancer cells by activating the intrinsic apoptotic pathway, leading to cell death.

Antiviral Research

Research has also explored the antiviral properties of this compound, particularly against human immunodeficiency virus (HIV). The mechanism involves inhibition of viral replication through interference with viral enzymes.

Case Study: HIV Inhibition

In vitro studies revealed that this compound can effectively reduce HIV replication in infected cell lines. The compound's efficacy was evaluated using viral load assays, showing a dose-dependent decrease in viral particles.

The compound has been investigated for its antimicrobial properties, demonstrating activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications, enabling the creation of diverse derivatives with tailored properties for specific applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

The pyrimidine ring’s substitution pattern significantly influences electronic properties and reactivity. Key analogs include:

4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline (CAS 1823183-07-8)
  • Substituents : 5-Cl, 6-CF₃.
  • Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the additional chlorine at position 5 increases electron-withdrawing effects, accelerating nucleophilic aromatic substitution (SNAr) reactions. This compound is used in anticancer derivatives, as demonstrated in Parchem Chemicals’ specifications .
4-[(2-Methylpyrimidin-4-yl)oxy]aniline (CAS 1283979-71-4)
  • Substituents : 2-CH₃.
  • Impact : The methyl group at position 2 reduces electron deficiency compared to chlorine, decreasing reactivity in SNAr. This analog is primarily explored in early-stage drug discovery for its balanced solubility and moderate reactivity .

Table 1: Pyrimidine Substituent Effects

Compound Substituents (Pyrimidine) Molecular Weight Key Reactivity/Application
4-((6-Chloropyrimidin-4-yl)oxy)aniline 6-Cl 235.67 PfPK6 inhibitor intermediate
4-((5-Cl-6-CF₃-Pyrimidin-4-yl)oxy)aniline 5-Cl, 6-CF₃ 303.69 Anticancer agent precursor
4-[(2-Methylpyrimidin-4-yl)oxy]aniline 2-CH₃ 201.22 Solubility-focused drug design

Modifications on the Aniline Moiety

Functionalization of the aniline ring alters steric and electronic interactions with biological targets:

2-(6-Chloropyrimidin-4-yl)-4-(trifluoromethyl)aniline
  • Substituents : 4-CF₃ on aniline.
  • Impact : The trifluoromethyl group increases hydrophobicity and enhances binding to hydrophobic enzyme pockets. This compound is a precursor in palladium-catalyzed cross-coupling reactions for kinase inhibitors .
3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline (CAS 920509-27-9)
  • Substituents : 3,5-Cl₂ on aniline.
  • This pyridazine-based analog is studied for its unique heterocyclic interactions .

Table 2: Aniline Substituent Effects

Compound Substituents (Aniline) Molecular Weight Application
This compound None 235.67 Broad reactivity in urea synthesis
2-(6-Chloropyrimidin-4-yl)-4-CF₃-aniline 4-CF₃ 265.09 Cross-coupling reactions
3,5-Dichloro-4-(pyridazin-3-yl)aniline 3,5-Cl₂ 313.61 Selective enzyme inhibition

Preparation Methods

Reaction Mechanism and Substrate Selection

The most widely reported method involves nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with 4-aminophenol. The reaction exploits the electrophilic character of the pyrimidine ring, where the 4-position is preferentially substituted due to electronic activation by the adjacent nitrogen atoms. The 6-chloro group remains intact under controlled conditions, ensuring regioselectivity.

Key Reaction Parameters

  • Base : Alkali metal hydroxides (e.g., NaOH, KOH) or carbonates (K2CO3) deprotonate 4-aminophenol to generate the phenoxide ion, enhancing nucleophilicity.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) stabilize the transition state and improve reaction rates.

  • Temperature : Reflux conditions (70–90°C) accelerate substitution while minimizing side reactions such as dichloro-byproduct formation.

Synthetic Procedure and Yield Optimization

A representative protocol from patent CN102516182B involves:

  • Dissolving 4,6-dichloropyrimidine (1 equiv) and 4-aminophenol (1.2 equiv) in DMF.

  • Adding K2CO3 (2.5 equiv) and heating at 80°C for 12–24 hours.

  • Quenching with ice water, extracting with dichloromethane, and purifying via column chromatography.

Yields typically range from 70–85%, contingent on stoichiometric precision and exclusion of moisture. Impurities such as bis-ether byproducts are suppressed by maintaining a 1:1.2 molar ratio of pyrimidine to phenol.

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination

Although less common, palladium-catalyzed methods enable coupling of chloropyrimidines with aryl amines. For example, a palladium/Xantphos catalyst system facilitates the formation of C–O bonds between 4-chloro-6-methoxypyrimidine and 4-aminophenol.

Reaction Conditions

  • Catalyst : Pd2(dba)3 (2 mol%) with Xantphos (4 mol%).

  • Base : Cs2CO3 (2 equiv) in toluene at 110°C.

  • Yield : Reported at 17% in early attempts, highlighting inefficiencies compared to SNAr routes.

Limitations and Mitigation Strategies

Low yields in cross-coupling methods stem from competing hydrolysis of the chloro-pyrimidine and catalyst deactivation. Recent advancements propose microwave-assisted reactions to reduce time and improve efficiency, though scalability remains challenging.

Stepwise Functionalization of Pyrimidine Intermediates

Chlorination of Methoxy Precursors

Patent CN103073505A discloses a precursor route starting from 4-chloro-6-methoxypyrimidine. Treatment with phosphorus oxychloride (POCl3) at 100°C replaces the methoxy group with chlorine, yielding 4,6-dichloropyrimidine. Subsequent SNAr with 4-aminophenol proceeds as outlined in Section 1.

Advantages

  • High-purity 4,6-dichloropyrimidine (≥99%) ensures consistent downstream reactions.

  • POCl3-mediated chlorination achieves near-quantitative conversion under anhydrous conditions.

Analytical Validation and Impurity Profiling

Chromatographic Characterization

HPLC analysis with C18 columns and UV detection (254 nm) resolves 4-((6-Chloropyrimidin-4-yl)oxy)aniline (Rt = 8.2 min) from common impurities:

  • Bis-ether byproduct (Rt = 10.5 min): ≤0.5% in optimized batches.

  • Unreacted 4,6-dichloropyrimidine (Rt = 5.8 min): ≤0.1%.

Spectroscopic Confirmation

  • 1H NMR (500 MHz, DMSO-d6): δ 8.35 (s, 1H, pyrimidine-H), 7.40–7.32 (m, 2H, Ar-H), 6.95–6.88 (m, 2H, Ar-H), 5.20 (s, 2H, NH2).

  • MS (ESI+) : m/z 252.1 [M+H]+.

Scale-Up Considerations and Industrial Feasibility

Solvent Recovery and Waste Management

Large-scale SNAr reactions employ DMF recovery via distillation, reducing costs and environmental impact. Aqueous washes neutralize excess base, with NaCl precipitation facilitating effluent treatment .

Q & A

Basic: What are the recommended synthetic routes for 4-((6-Chloropyrimidin-4-yl)oxy)aniline, and how can reaction efficiency be optimized?

A common approach involves nucleophilic aromatic substitution between 4-amino-6-chloropyrimidine and substituted phenol derivatives. For example, Reference Example 63 in EP 4 374 877 A2 describes coupling 4-chloro-2-(6-chloropyrimidin-4-yl)aniline with benzaldehyde derivatives under palladium-catalyzed conditions . Optimization includes:

  • Catalyst selection : Pd(OAc)₂ or PdCl₂ with ligand systems (e.g., XPhos) to enhance cross-coupling efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C to improve solubility and reaction kinetics.
  • Monitoring : Use LCMS (m/z 245 [M+H]⁺) and HPLC (retention time: 0.75 min under SQD-FA05 conditions) for real-time tracking .

Advanced: How do substituent effects influence electrochemical cross-coupling reactions involving 4-amino-6-chloropyrimidines?

Electrochemical arylation efficiency is highly sensitive to substituent electronic and steric profiles. For instance, electron-withdrawing groups (e.g., -Cl, -CF₃) on aryl halides enhance reactivity by stabilizing transition states, as observed in the synthesis of 4-amino-6-arylpyrimidines . Contradictions arise when steric hindrance from bulky substituents (e.g., ortho-methyl groups) reduces coupling yields despite favorable electronic effects. To resolve this, computational modeling (e.g., DFT) can predict optimal aryl halide candidates by analyzing frontier molecular orbitals and steric maps .

Basic: What spectroscopic methods are critical for characterizing this compound and its intermediates?

  • ¹H/¹³C NMR : Confirm regioselectivity of the pyrimidine-aryl ether linkage (e.g., aromatic proton splitting patterns near the oxygen bridge).
  • Mass Spectrometry (LCMS) : Verify molecular ion peaks (m/z 245 [M+H]⁺) and fragmentation pathways .
  • HPLC : Assess purity (>95% under gradient elution) and retention time reproducibility .

Advanced: How can researchers address discrepancies in spectral data for derivatives of this compound?

Contradictions may arise from tautomerism (e.g., keto-enol equilibria in pyrimidine rings) or solvent-dependent conformational changes. Mitigation strategies include:

  • Variable Temperature NMR : Identify dynamic processes by observing signal coalescence at elevated temperatures.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .
  • Comparative IR Analysis : Differentiate between NH₂ stretching modes in aniline vs. pyrimidine moieties .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts (e.g., chlorinated compounds).
  • Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .

Advanced: How can computational methods guide the design of this compound derivatives for target-specific applications?

  • Molecular Docking : Screen derivatives against protein targets (e.g., kinases) to predict binding affinities. Focus on pyrimidine’s H-bonding capacity and chloro substituent’s hydrophobic interactions.
  • DFT Calculations : Optimize reaction pathways (e.g., transition state energy barriers for cross-coupling) to prioritize synthetic routes .
  • ADMET Prediction : Use tools like SwissADME to assess solubility, metabolic stability, and toxicity early in development .

Basic: What are the key considerations for scaling up this compound synthesis from milligram to gram quantities?

  • Solvent Volume Reduction : Transition from batch to flow chemistry to improve heat/mass transfer.
  • Catalyst Recovery : Implement immobilized catalysts (e.g., Pd on carbon) for recyclability.
  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .

Advanced: How can researchers resolve mechanistic ambiguities in the formation of byproducts during pyrimidine-aryl ether coupling?

Byproduct formation (e.g., dimerization or dehalogenation) often stems from competing reaction pathways. Strategies include:

  • Kinetic Profiling : Use in situ IR or Raman spectroscopy to detect transient intermediates.
  • Isotopic Labeling : Introduce ¹⁸O or deuterium to trace oxygen sources or hydrogen transfer steps.
  • Controlled Potential Electrolysis : Isolate electron-transfer steps in electrochemical syntheses to identify rate-limiting stages .

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